molecular formula C21H19N3O4 B4764927 1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

Cat. No.: B4764927
M. Wt: 377.4 g/mol
InChI Key: QKRPXDDWEYEHBP-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a synthetic derivative of the pyrrolidine-2,5-dione scaffold, characterized by a 1,3-benzodioxole substituent at the N1 position and a 2-(1H-indol-3-yl)ethylamino group at the C3 position. The benzodioxole moiety may enhance metabolic stability and receptor binding compared to simpler aryl groups, while the indole-ethylamino side chain could modulate interactions with hydrophobic regions of target proteins .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-20-10-17(22-8-7-13-11-23-16-4-2-1-3-15(13)16)21(26)24(20)14-5-6-18-19(9-14)28-12-27-18/h1-6,9,11,17,22-23H,7-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRPXDDWEYEHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC3=C(C=C2)OCO3)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.

    Pyrrolidine-2,5-dione Formation: This can be synthesized through the reaction of maleic anhydride with amines.

    Coupling Reactions: The final compound is formed by coupling the benzodioxole, indole, and pyrrolidine-2,5-dione intermediates under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to Receptors: Modulating receptor activity.

    Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.

    Signal Transduction: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The pyrrolidine-2,5-dione core is conserved across related compounds, but substituent variations critically influence pharmacological properties. Key analogs include:

Compound Name / ID N1 Substituent C3 Substituent Key Structural Features
Target Compound 1,3-Benzodioxol-5-yl 2-(1H-Indol-3-yl)ethylamino Benzodioxole (electron-rich), indole-ethyl
Compound 9 4-(7-Azaindole)-3,6-dihydropyridinyl 5-Methoxy-1H-indol-3-yl Azaindole (enhanced π-π interactions), methoxy group
Compound 4f 3-[4-(5-Methoxyindol-3-yl)piperidin-1-yl]propyl 5-Methoxy-1H-indol-3-yl Piperidine linker (flexibility), dual methoxyindole
Compound 2g 4-Bromobutyl 1H-Indol-3-yl Bromoalkyl (alkylation potential), unmodified indole
MW011 4-Butyl-arylpiperazine 1H-Indol-3-yl Arylpiperazine (dopamine D2 receptor affinity)

Key Observations:

  • Electron-Donating Groups : The benzodioxole group in the target compound may improve metabolic stability compared to bromoalkyl (2g) or methoxy (4f) groups, which are prone to oxidative metabolism .
  • Receptor Specificity : Arylpiperazine derivatives (e.g., MW011) exhibit dual 5-HT1A and D2 receptor affinity, whereas the target compound’s benzodioxole-indole combination may favor SERT inhibition .

Pharmacological and Physicochemical Properties

Receptor Affinity and Selectivity:

  • 5-HT1A Affinity: Arylpiperazine derivatives (e.g., MW011) show submicromolar 5-HT1A binding (Ki = 0.8–12 nM), whereas indole-ethylamino analogs like the target compound may prioritize SERT inhibition due to indole’s hydrophobicity .
  • SERT Inhibition : Compounds with extended alkyl linkers (e.g., 4f, 4i) exhibit stronger SERT inhibition (IC50 = 10–50 nM) compared to shorter chains, suggesting the target compound’s ethyl linker may reduce potency .

Physicochemical Data:

Property Target Compound (Hypothetical) Compound 9 Compound 4i
Melting Point (°C) 130–135 (estimated) 129–132 178–182
HRMS (m/z) ~480–490 [M+H]+ 492.2000 531.2500
LogP (Predicted) 3.2–3.5 2.8 3.9

Notes:

  • Higher melting points in 4i (178–182°C) correlate with crystalline stability from symmetric substituents, whereas the target compound’s asymmetric structure may reduce crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

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